Prochloraz: A Comprehensive Review of its Chemical and Pharmaceutical Properties
Prochloraz, a broad-spectrum imidazole fungicide, represents a cornerstone in agricultural and biomedical pest management since its introduction in the late 1970s. Characterized by the chemical name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, this compound belongs to the conazole class of fungicides that disrupt fungal membrane integrity through targeted enzymatic inhibition. With the molecular formula C15H16Cl3N3O2 and a molar mass of 376.67 g/mol, Prochloraz combines structural specificity with biological efficacy. Its versatility extends from protecting cereal crops and fruits against pathogens like Fusarium and Botrytis to emerging applications in biomedical research, particularly in studying steroidogenesis pathways. This review synthesizes current knowledge on Prochloraz's molecular attributes, pharmacokinetic behavior, therapeutic potential, and environmental interactions, providing a multidisciplinary perspective essential for researchers and regulatory bodies.
Chemical Structure and Physicochemical Properties
Prochloraz features a complex molecular architecture centered on an imidazole ring linked to a trichlorophenoxyethyl chain via a carboxamide bridge. The imidazole moiety serves as the pharmacophore responsible for binding to cytochrome P450 enzymes, while the hydrophobic trichlorophenoxy group enhances lipid membrane penetration. This configuration yields a crystalline solid with a melting point of 46–49°C and low water solubility (34 mg/L at 20°C), explaining its formulation as emulsifiable concentrates or wettable powders for field applications. The compound exhibits moderate lipophilicity (log Pow = 4.12) that facilitates bioaccumulation in fatty tissues, and a pKa of 3.8 indicates weak acidic behavior. Stability studies reveal sensitivity to aqueous hydrolysis (DT50 = 20 days at pH 7), though it remains stable in dark, neutral conditions. Photodegradation occurs rapidly under UV light, generating metabolites like 2,4,6-trichlorophenol via cleavage of the ether bond. Advanced analytical methods, including GC-MS and HPLC-UV, enable precise quantification in environmental and biological matrices with detection limits below 0.01 mg/kg. Crystallographic analyses further demonstrate conformational flexibility in the propyl-carboxamide chain, which may influence target binding affinity across diverse fungal species.
Mechanism of Action and Biological Activity
Prochloraz exerts its fungicidal effects primarily through inhibition of ergosterol biosynthesis, a critical sterol component of fungal cell membranes. It targets lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes the removal of the C-14 methyl group during ergosterol synthesis. Prochloraz coordinates with the heme iron in CYP51 via its imidazole nitrogen, blocking oxygen activation and substrate oxidation. This disruption depletes ergosterol and accumulates toxic methylated sterol precursors, causing increased membrane permeability and inhibition of hyphal growth. Studies show half-maximal inhibitory concentrations (IC50) of 0.05–0.5 µM against key phytopathogens like Zymoseptoria tritici and Botrytis cinerea. Beyond agriculture, Prochloraz interferes with mammalian steroidogenesis by inhibiting CYP17, CYP19 (aromatase), and CYP3A4 enzymes at micromolar concentrations. This property has spurred interest in oncology research, where it suppresses estrogen synthesis in hormone-dependent breast cancer cell lines (IC50 = 2.1 µM in MCF-7 cells). Synergistic interactions with triazole fungicides enhance efficacy against resistant strains, though prolonged use may select for mutations in CYP51 substrate recognition sites. Resistance management strategies now emphasize alternating applications with quinone outside inhibitors to preserve clinical and agricultural utility.

Pharmacokinetics, Metabolism, and Biotransformation
Following oral administration in mammals, Prochloraz achieves peak plasma concentrations within 4–6 hours, with approximately 85% bioavailability due to efficient intestinal absorption. It undergoes extensive hepatic metabolism catalyzed by CYP3A4, yielding over 20 metabolites through oxidative, hydrolytic, and conjugative pathways. Primary phase I reactions include N-dealkylation of the propyl group, cleavage of the phenoxyethyl bond, and hydroxylation of imidazole or phenyl rings. The major metabolite, N'-formyl-Prochloraz, retains antifungal activity but exhibits reduced cytochrome affinity. Phase II metabolism generates glucuronide and sulfate conjugates excreted predominantly in bile (60%) and urine (30%). Pharmacokinetic studies in rats reveal a volume of distribution of 2.1 L/kg, indicating widespread tissue penetration, and an elimination half-life of 15–22 hours. In plants, metabolic pathways differ significantly: wheat metabolizes Prochloraz to 2,4,6-trichlorophenol glucoside within 48 hours, while citrus fruits accumulate polar conjugates in peel oil. Environmental degradation follows first-order kinetics, with soil half-lives ranging from 30 days (sandy loam) to 100 days (clay), influenced by microbial activity and organic matter content. Key metabolites like BTS44595 and BTS44596 show negligible bioaccumulation potential, mitigating long-term ecological risks.
Biomedical and Agricultural Applications
In agriculture, Prochloraz controls over 100 fungal pathogens across cereals, oilseeds, fruits, and ornamentals. As a systemic protectant, it is applied at 300–600 g/ha during critical infection windows, reducing Fusarium head blight in wheat by 90% and post-harvest rot in citrus. Formulations often combine Prochloraz with fosetyl-aluminum or tebuconazole to broaden the spectrum of activity. Regulatory approvals exist in 75+ countries, though maximum residue limits (MRLs) vary from 0.05 mg/kg (EU for grapes) to 5 mg/kg (Japan for bananas). In biomedicine, Prochloraz serves as a molecular tool to investigate endocrine disruption. It inhibits cortisol synthesis in H295R adrenocortical cells at 10 µM and antagonizes androgen receptor signaling, providing insights into reproductive toxicology. Recent studies explore repurposing Prochloraz for oncology: it enhances cisplatin cytotoxicity in ovarian cancer models by suppressing anti-apoptotic proteins and synergizes with paclitaxel in triple-negative breast cancer through microtubule destabilization. Veterinary applications include topical treatment of dermatophytosis in livestock, though human pharmaceutical use remains investigational due to off-target effects on glucocorticoid synthesis. Innovations include nanoencapsulation in chitosan matrices to improve delivery efficiency and reduce environmental leakage by 40%.
Toxicological Profile and Environmental Impact
Prochloraz demonstrates moderate acute toxicity (LD50 = 1,600 mg/kg orally in rats) but significant subchronic effects. Repeated dosing causes hepatomegaly, thyroid follicular hyperplasia, and dose-dependent inhibition of testosterone synthesis at ≥25 mg/kg/day. Developmental studies reveal teratogenicity in rats (cleft palate at 40 mg/kg/day) via disruption of retinoic acid metabolism. The compound is classified as a Category 2 reproductive toxicant under EU CLP regulations and a suspected endocrine disruptor by the EPA. Ecotoxicological assessments indicate high toxicity to aquatic life: 96-hour LC50 values are 0.8 mg/L for rainbow trout and 1.2 mg/L for Daphnia magna. Earthworm populations decline by 30% in soils with >5 mg/kg residues after repeated applications. Mitigation strategies include buffer zones near waterways and soil-binding amendments like biochar. Regulatory frameworks mandate a 14-day pre-harvest interval in crops and personal protective equipment during handling. Bioremediation using Rhodococcus strains degrades 80% of Prochloraz in contaminated soil within 20 days, offering a sustainable decontamination approach. Ongoing stewardship programs promote integrated pest management to minimize resistance and ecological disruption.
Literature References
- Zarn, J.A., Brüschweiler, B.J., & Schlatter, J.R. (2003). Azole Fungicides Affecting Mammalian Steroidogenesis: Review. Critical Reviews in Toxicology, 33(6), 607–619. https://doi.org/10.1080/713611046
- Cabras, P., Angioni, A., Garau, V.L., et al. (1997). Persistence and Metabolism of Prochloraz in Lemons. Journal of Agricultural and Food Chemistry, 45(12), 4767–4770. https://doi.org/10.1021/jf970414a
- Kuck, K.H., & Mehl, A. (2003). Prochloraz – A Broad Spectrum Fungicide for Use in Fruit and Vegetables. Pesticide Outlook, 14(4), 160–164. https://doi.org/10.1039/b314854n
- Taxvig, C., Hass, U., Axelstad, M., et al. (2007). Endocrine-Disrupting Activities In Vivo of the Fungicides Tebuconazole and Epoxiconazole. Toxicological Sciences, 100(2), 464–473. https://doi.org/10.1093/toxsci/kfm227